2-Chloro-6-methoxy-3-phenylquinoline
Overview
Description
2-Chloro-6-methoxy-3-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C16H12ClNO and a molecular weight of 269.73 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Mechanism of Action
- Cl-MPHQ’s primary target is not well-documented in the literature. However, it’s synthesized via a one-step reaction of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde (Cl-MQCA) and phenyl hydrazine .
- When treated with persulphate ion in aqueous ethanol solution (1:1 V/V), Cl-MPHQ undergoes C=N bond cleavage, generating fluorescent Cl-MQCA .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
2-Chloro-6-methoxy-3-phenylquinoline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the expression of genes involved in cell cycle regulation and apoptosis, thereby influencing cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target biomolecules, thereby altering their function. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For instance, it can inhibit enzymes involved in the synthesis and degradation of certain metabolites, thereby affecting the overall metabolic flux and metabolite levels. These interactions can lead to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as it may be more effective in certain cellular locations .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
The synthesis of 2-Chloro-6-methoxy-3-phenylquinoline typically involves the condensation of 2-chloro-6-methoxyquinoline-3-carboxyaldehyde with phenyl hydrazine . This reaction is carried out in an aqueous ethanol solution, resulting in the formation of the desired product through a one-step reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-6-methoxy-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like persulphate, reducing agents such as sodium borohydride, and halogenating agents like thionyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Chloro-6-methoxy-3-phenylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
2-Chloro-6-methoxy-3-phenylquinoline can be compared with other similar compounds in the quinoline family, such as:
- 6-chloro-2-hydrazino-4-phenylquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
- 6-Bromo-4-chloro-2-phenylquinoline
- 6-CHLORO-2-(CHLOROMETHYL)-4-PHENYLQUINAZOLINE 3-OXIDE
- 6-CHLORO-4-(4-MORPHOLINYL)-2-PHENYLQUINOLINE
- 6-Phenylquinoline
- 4-Bromo-6-methoxy-2-phenylquinoline
- 7-CHLORO-3-PHENYLQUINOLINE
- 4-CHLORO-2-PHENYLQUINOLINE
- 3-(2-BROMOACETYL)-6-METHOXY-2-PHENYLQUINOLINE HYDROBROMIDE
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and applications
Properties
IUPAC Name |
2-chloro-6-methoxy-3-phenylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO/c1-19-13-7-8-15-12(9-13)10-14(16(17)18-15)11-5-3-2-4-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBHOBDCDNXFFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10416178 | |
Record name | 2-chloro-6-methoxy-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85274-57-3 | |
Record name | 2-Chloro-6-methoxy-3-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85274-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-chloro-6-methoxy-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10416178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85274-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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